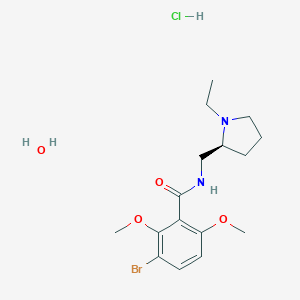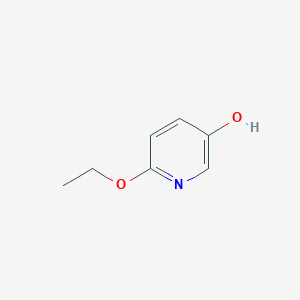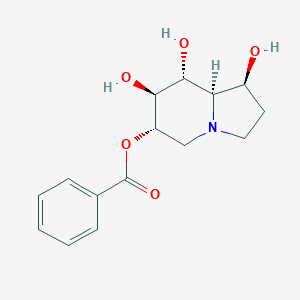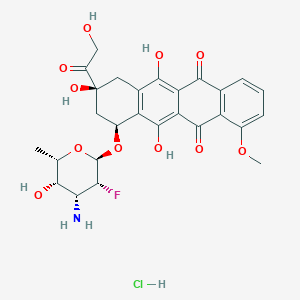
Glyceryl 1-(2-aminobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl 1-(2-aminobenzoate), also known as Glyceryl p-Aminobenzoate, is a compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 . It is a derivative of p-aminobenzoic acid .
Molecular Structure Analysis
The molecular structure of Glyceryl 1-(2-aminobenzoate) consists of a glycerol backbone with an aminobenzoate group attached . The percent composition is approximately C 56.86%, H 6.20%, N 6.63%, O 30.30% .Chemical Reactions Analysis
While specific chemical reactions involving Glyceryl 1-(2-aminobenzoate) are not detailed in the available resources, similar compounds such as benzocaine undergo various reactions including reduction and esterification .Aplicaciones Científicas De Investigación
Applications in Sunscreen and Allergy Research
Glyceryl 1-(2-aminobenzoate), also known as glyceryl PABA, has been primarily studied in the context of its use in sunscreens and its potential to cause allergic reactions. Fisher (1977) reported cases of allergic sensitivity to glyceryl PABA in sunscreens, with cross-reactions to benzocaine, another chemically related ester of para-aminobenzoic acid (Fisher, 1977). Similarly, Bruze et al. (1988) found negative test reactions to high-purity glyceryl PABA in patients with contact and photocontact allergy to a nonpurified batch of the substance (Bruze, Gruvberger, & Thune, 1988).
Photodegradation and Stability Analysis
Research has also been conducted on the photodegradation and stability of glyceryl PABA. Flindt-Hansen et al. (1988) examined its photodegradation when exposed to sun lamp irradiation and compared its stability to other PABA derivatives (Flindt-Hansen, Nielsen, & Thune, 1988).
Cross-Reaction Studies
Studies on glyceryl PABA have highlighted its propensity for cross-reactions with other compounds. For instance, Fisher Aa (1976) noted that glyceryl PABA often cross-reacts with benzocaine and may occasionally show cross-reactivity with para-aminobenzoic acid, paraphenylenediamine, aniline, and sulfa drugs (Fisher Aa, 1976).
Analytical Chemistry and Derivatization Studies
In analytical chemistry, glyceryl 1-(2-aminobenzoate) has been involved in derivatization studies. Hronowski et al. (2020) reported its use for labeling N-glycans on a MALDI target through nonreductive amination, demonstrating its application in simplifying glycan profiles and enhancing analysis efficiency (Hronowski, Wang, Sosic, & Wei, 2020).
Application in Drug Synthesis
Safaei et al. (2013) described the use of a glycerol-based ionic liquid with a boron core, including 2-aminobenzamide, for the synthesis of quinazolinones, highlighting the compound's role in facilitating efficient and environmentally friendly synthesis processes (Safaei, Shekouhy, Shafiee, & Davoodi, 2013).
Propiedades
Número CAS |
71574-35-1 |
|---|---|
Nombre del producto |
Glyceryl 1-(2-aminobenzoate) |
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl 2-aminobenzoate |
InChI |
InChI=1S/C10H13NO4/c11-9-4-2-1-3-8(9)10(14)15-6-7(13)5-12/h1-4,7,12-13H,5-6,11H2 |
Clave InChI |
VHWSRELATOUTAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |
Sinónimos |
Glyceryl 1-(2-Aminobenzoate); 2,3-Dihydroxypropyl Anthranilate; 1,2,3-Propanetriol, 1-(2-Aminobenzoate); |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)





![Benzo[ghi]fluoranthene](/img/structure/B49607.png)